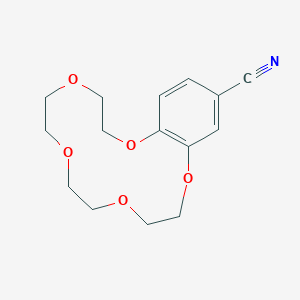

(Benzo-15-crown-5)-4'-carbonitrile

Description

Overview of Macrocyclic Polyethers and Their Significance in Supramolecular Chemistry

Crown ethers are a class of macrocyclic compounds characterized by a ring structure containing several ether groups. gmchemix.com Discovered by Charles Pedersen in 1967, these molecules have garnered significant attention in the field of supramolecular chemistry due to their unique ability to selectively bind with various cations. chesci.com The general structure of a crown ether consists of repeating ethyleneoxy units, -(CH2-CH2-O)-, forming a crown-like shape. gmchemix.com This conformation creates a central hydrophilic cavity lined with electronegative oxygen atoms, which can encapsulate guest ions, while the exterior of the ring is hydrophobic. chesci.com

The remarkable binding ability of crown ethers stems from the electrostatic interaction between the cation and the oxygen atoms within the cavity. gmchemix.com The stability of the resulting complex is highly dependent on the relative sizes of the crown ether's cavity and the guest cation. gmchemix.com This "size-fit" concept is a cornerstone of their selective binding properties. researchgate.net Their capacity to form stable complexes with alkali and alkaline earth metal ions, in particular, has made them invaluable in various chemical and biological processes. cambridge.org The field of macrocyclic chemistry has expanded to include a wide variety of these compounds, which can serve as models for biologically important species. chesci.com

Introduction to Benzo-Crown Ethers: Structure, Properties, and Research Relevance

Benzo-crown ethers are a specific type of crown ether that incorporates an aromatic benzene (B151609) ring fused to the polyether macrocycle. nih.gov For instance, Benzo-15-crown-5 (B77314) consists of a 15-membered ring with five oxygen atoms, ortho-fused to a benzene ring. nih.gov The presence of the benzene ring imparts a degree of rigidity to the macrocyclic structure and influences its electronic properties and solubility. gmchemix.com

Compared to their saturated counterparts, benzo-crown ethers containing aromatic rings are often crystalline solids and tend to be less soluble in water and alcohols but more soluble in solvents like dichloromethane (B109758) and chloroform. gmchemix.com The aromatic ring can also undergo various chemical modifications, such as nitration and bromination, allowing for the introduction of functional groups. gmchemix.com These derivatives are of significant research interest due to their potential applications in areas like ion-selective electrodes, phase-transfer catalysis, and the development of synthetic ion channels. wustl.educhemimpex.com For example, researchers have developed a library of monoacylated and monoalkylated benzo-crown ether compounds that can self-assemble into ion channels in biological membranes. wustl.edu

The Strategic Role of Functionalization in Tailoring Crown Ether Characteristics

The functionalization of crown ethers, which involves adding or modifying functional groups, is a key strategy for tailoring their characteristics to suit specific applications. numberanalytics.com This process can alter their binding affinity and selectivity for particular ions, change their solubility, or introduce reactive sites for further chemical modifications. numberanalytics.com

There are two primary approaches to synthesizing functionalized crown ethers: templated macrocyclization using pre-functionalized starting materials, and the direct functionalization of a pre-formed crown ether framework. rsc.org While the former is more common, direct functionalization offers a more streamlined synthetic route. rsc.orgrsc.org For aromatic crown ethers, this often involves electrophilic substitution reactions on the benzene ring. iipseries.org The introduction of functional groups can enhance the performance of crown ethers in various applications, including sensing, catalysis, and drug delivery. numberanalytics.com

Specific Context of (Benzo-15-crown-5)-4'-carbonitrile within Advanced Ligand Design

This compound is a specific functionalized benzo-crown ether that incorporates a nitrile (-C≡N) group at the 4' position of the benzene ring. The nitrile group is a versatile functional group that can participate in various chemical transformations and can influence the electronic properties of the benzene ring, thereby affecting the cation-binding ability of the crown ether moiety.

The synthesis of such functionalized crown ethers is crucial for developing advanced ligands with tailored properties. For instance, the nitrile group can be converted into other functional groups, such as a carboxylic acid or an amine, providing a route to a variety of derivatives. The synthesis of related compounds like 4'-carboxybenzo-15-crown-5 has been reported, highlighting the interest in functionalized benzo-crown ethers for applications in ion extraction and transport. rsc.orgchemicalbook.com The study of these derivatives contributes to the broader understanding of host-guest chemistry and the design of highly selective and efficient ligands for specific ions.

Physicochemical Properties of Benzo-15-crown-5 Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Benzo-15-crown-5 | C14H20O5 | 268.30 nih.gov | Solid | 79.5-80.5 orientjchem.org |

| 4'-Nitrobenzo-15-crown-5 | C14H19NO7 | 313.30 | Solid | 97.24 orientjchem.org |

| 4'-Aminobenzo-15-crown-5 | C14H21NO5 | 283.32 | Solid | 79.51 orientjchem.org |

| 4'-Carboxybenzo-15-crown-5 | C15H20O7 | 312.32 nih.gov | Solid | 187.0-191.0 tcichemicals.com |

| 4'-Formylbenzo-15-crown-5 | C15H20O6 | 296.32 | Crystalline Solid | - |

Complexation of Benzo-15-crown-5 with Alkali Metal Ions

| Cation | Stability Order in Acetonitrile (B52724) | Complex Stoichiometry with Li+ |

| Na+ | Na+ > Li+ > K+ > Rb+ > Cs+ researchgate.net | 1:1 nih.gov |

| Li+ | Na+ > Li+ > K+ > Rb+ > Cs+ researchgate.net | 1:1 nih.gov |

| K+ | Na+ > Li+ > K+ > Rb+ > Cs+ researchgate.net | - |

| Rb+ | Na+ > Li+ > K+ > Rb+ > Cs+ researchgate.net | - |

| Cs+ | Na+ > Li+ > K+ > Rb+ > Cs+ researchgate.net | - |

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile |

InChI |

InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2 |

InChI Key |

MWZQNDKERCFKNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzo 15 Crown 5 4 Carbonitrile and Its Precursors

Synthesis of the Core Benzo-15-crown-5 (B77314) Macrocyclic Unit

The foundational step in synthesizing (Benzo-15-crown-5)-4'-carbonitrile is the construction of the Benzo-15-crown-5 macrocycle. The most established and widely utilized method for this is the Williamson ether synthesis. This reaction involves the condensation of catechol (1,2-dihydroxybenzene) with a dihaloalkane, typically tetraethylene glycol dichloride (1,10-dichloro-3,6,9-trioxadecane). orientjchem.org

The synthesis is generally performed in a high-boiling point solvent, such as n-butanol, with a base, commonly sodium hydroxide, to deprotonate the phenolic hydroxyl groups of catechol. orientjchem.org The reaction mixture is typically heated to reflux for an extended period, often up to 30 hours, under an inert atmosphere to prevent oxidation. orientjchem.org This classical approach yields Benzo-15-crown-5 with a purity of approximately 95% and a yield of around 62%. orientjchem.org

Strategies for Regioselective 4'-Carbonitrile Functionalization of Benzo-15-crown-5

Once the Benzo-15-crown-5 macrocycle is obtained, the next critical step is the introduction of a carbonitrile (-C≡N) group specifically at the 4'-position of the benzene (B151609) ring. This can be achieved through direct functionalization or, more commonly, via multi-step pathways starting from precursor derivatives.

Direct Functionalization Approaches and Mechanistic Considerations

Direct C-H cyanation of the electron-rich aromatic ring of Benzo-15-crown-5 presents a streamlined synthetic route. The benzene ring of the crown ether is activated towards electrophilic aromatic substitution by the two ether oxygen atoms. Modern organic photoredox catalysis offers methods for the direct C-H cyanation of arenes. nih.gov This approach involves generating a reactive arene cation radical via photoinduced electron transfer, which then reacts with a cyanide nucleophile. nih.gov For monosubstituted benzenes with alkoxy-donating groups, this method often shows high para-selectivity. nih.gov

Another strategy involves electrophilic cyanation using reagents that deliver a "CN+" equivalent. rsc.orgnih.gov Reagents such as cyanogen (B1215507) bromide (BrCN), tosyl cyanide (TsCN), or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be employed, often in the presence of a Lewis acid to enhance the electrophilicity. nih.govyoutube.com However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed. youtube.com The mechanism proceeds via a typical electrophilic aromatic substitution pathway, where the cyano electrophile attacks the electron-rich 4'-position of the benzo moiety.

Conversion Pathways from Precursor Derivatives (e.g., 4'-Formyl or 4'-Amino)

Due to challenges in regioselectivity with direct methods, multi-step conversions from readily accessible 4'-substituted precursors are more common and reliable for synthesizing this compound.

Conversion from 4'-Formylbenzo-15-crown-5: A robust pathway begins with the synthesis of 4'-Formylbenzo-15-crown-5. This precursor can be prepared by reacting Benzo-15-crown-5 with N-methylformanilide and phosphoryl chloride (Vilsmeier-Haack reaction) or by starting the crown ether synthesis with 3,4-dihydroxybenzaldehyde (B13553) instead of catechol. nih.govmdpi.com The resulting 4'-formyl derivative is then converted to the nitrile. A standard two-step procedure involves:

Oxime Formation: The 4'-formyl group is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding 4'-aldoxime.

Dehydration: The aldoxime is subsequently dehydrated to yield the 4'-carbonitrile. A variety of dehydrating agents can be used, including acetic anhydride, thionyl chloride (SOCl₂), or more modern catalytic systems.

Conversion from 4'-Aminobenzo-15-crown-5: An alternative and highly effective route utilizes the Sandmeyer reaction, starting from 4'-Aminobenzo-15-crown-5. wikipedia.orgorganic-chemistry.orgnih.gov This precursor is synthesized in two steps from Benzo-15-crown-5:

Nitration: The crown ether is nitrated at the 4'-position using nitric acid in a solvent like acetonitrile (B52724) to produce 4'-Nitrobenzo-15-crown-5 with high yield. orientjchem.org

Reduction: The nitro group is then reduced to an amino group, for example, using hydrazine (B178648) hydrate (B1144303) over a Raney nickel catalyst, to give 4'-Aminobenzo-15-crown-5. orientjchem.org

The resulting 4'-amino derivative is then converted to the target nitrile via the Sandmeyer reaction . wikipedia.orgnih.gov This involves:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a stable arenediazonium salt.

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution, which facilitates the substitution of the diazonium group with a cyanide group, releasing nitrogen gas and yielding this compound. wikipedia.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of both the core macrocycle and its functionalized derivatives.

| Parameter | Conventional Condition | Optimized Condition | Impact |

|---|---|---|---|

| Reagent Addition | Bulk addition | Controlled rate (e.g., 17 ml/min) | Increased yield, fewer side products |

| Reaction Time | 30 hours | 7 hours at boiling | Reduced process time |

| Yield | ~62% | >82% | Significantly higher product output |

For the Sandmeyer reaction , optimization involves careful temperature control during the diazotization step (maintaining 0–5 °C) to prevent premature decomposition of the diazonium salt. The purity and reactivity of the copper(I) cyanide reagent are also critical for achieving a high yield of the nitrile product.

Derivatization from the Carbonitrile Group for Advanced Supramolecular Architectures

The 4'-carbonitrile group is a versatile functional handle that can be chemically transformed into various other groups, enabling the construction of more complex molecules and advanced supramolecular systems.

Chemical Transformations of the Nitrile Functionality (e.g., Hydrolysis, Reduction)

Hydrolysis: The nitrile group can be readily hydrolyzed under either acidic or basic conditions to yield (Benzo-15-crown-5)-4'-carboxylic acid . sigmaaldrich.com This carboxylic acid derivative is a valuable building block for creating esters, amides, and other structures, and has been used as a phase transfer catalyst. sigmaaldrich.com

Reduction: The carbonitrile can be reduced to a primary amine, (Benzo-15-crown-5)-4'-aminomethyl . This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl derivative provides a nucleophilic site for further functionalization, such as amide or sulfonamide formation.

These transformations highlight the utility of this compound as a key intermediate in the synthesis of functionally diverse crown ethers.

| Precursor/Product | CAS Number | Key Synthetic Step |

|---|---|---|

| Benzo-15-crown-5 | 14098-44-3 | Williamson Ether Synthesis |

| 4'-Nitrobenzo-15-crown-5 | 60835-72-5 | Nitration of Benzo-15-crown-5 |

| 4'-Aminobenzo-15-crown-5 | 60835-71-4 | Reduction of 4'-Nitro derivative |

| 4'-Formylbenzo-15-crown-5 | 60835-73-6 | Vilsmeier-Haack or direct synthesis |

| (Benzo-15-crown-5)-4'-carboxylic acid | 56683-55-7 | Hydrolysis of 4'-Carbonitrile |

Synthesis of Conjugates and Polymeric Analogues Incorporating the Carbonitrile Moiety

The direct involvement of the aromatic nitrile group of this compound in polymerization or conjugation reactions is not extensively documented in the scientific literature. A more common and versatile approach involves the chemical transformation of the nitrile group into more reactive functionalities, such as an amine or a carboxylic acid. These transformed derivatives then serve as key monomers for the synthesis of a variety of conjugates and polymeric structures.

Conversion of the Nitrile Group for Subsequent Reactions

The strategic conversion of the 4'-carbonitrile group is a critical first step. Two primary transformations are employed:

Reduction to 4'-Aminobenzo-15-crown-5: The nitrile can be reduced to a primary amine. A common method for this transformation is the reduction of the corresponding 4'-nitrobenzo-15-crown-5, a precursor to the nitrile, using reagents like hydrazine hydrate over a Raney nickel catalyst in an alcohol medium. orientjchem.org This method is advantageous as it proceeds under normal atmospheric pressure. orientjchem.org The resulting 4'-aminobenzo-15-crown-5 is a versatile intermediate for forming polyamides or for grafting onto other polymer structures.

Hydrolysis to 4'-Carboxybenzo-15-crown-5: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.com This process typically involves heating the nitrile with an aqueous acid or base. The resulting 4'-carboxybenzo-15-crown-5 is a key monomer for the synthesis of polyesters and can also be used to create "drift-type" phase transfer catalysts by adsorbing it onto a polymer resin. researchgate.net

Synthesis of Polymeric Analogues

Once converted to the amine or carboxylic acid derivative, the benzo-15-crown-5 moiety can be incorporated into various polymer architectures:

Grafting onto Pre-existing Polymers: Functionalized benzo-15-crown-5 derivatives can be grafted onto various polymer backbones. For instance, 4'-aminobenzo-15-crown-5 can be grafted onto chloromethylated polysulfone via a nucleophilic substitution reaction. researchgate.net The degree of grafting, which influences the material's properties, can be controlled by the reaction conditions.

Polycondensation Reactions: The difunctional nature of the converted monomers allows them to participate in step-growth polymerization reactions.

Polyesters: 4'-Carboxybenzo-15-crown-5 can be reacted with diols to form polyesters. These materials combine the ion-binding properties of the crown ether with the material properties of polyesters.

Polyamides: 4'-Aminobenzo-15-crown-5 can be reacted with diacid chlorides to produce polyamides. These polymers are of interest for applications requiring robust materials with selective ionophoric capabilities.

The synthesis of these polymeric materials often requires careful control of reaction conditions to achieve the desired molecular weights and properties.

Synthesis of Conjugates

The functionalized benzo-15-crown-5 derivatives can also be conjugated to other molecules to create specialized materials:

Schiff Base Conjugates: 4'-Formylbenzo-15-crown-5, a related derivative, can be condensed with various amine-containing compounds to form Schiff base conjugates. mdpi.com This reaction provides a straightforward method for linking the crown ether to other molecular systems.

Amide and Ester Conjugates: The 4'-amino and 4'-carboxy derivatives can be readily coupled with a wide range of molecules containing complementary functional groups to form stable amide or ester linkages, respectively.

The table below summarizes the key intermediates derived from this compound and their application in synthesis.

| Precursor Compound | Reactive Functional Group | Resulting Conjugate/Polymer Type |

| 4'-Nitrobenzo-15-crown-5 | Nitro (-NO2) | Can be reduced to an amine |

| 4'-Aminobenzo-15-crown-5 | Amine (-NH2) | Polyamides, Grafted Polymers, Schiff Bases |

| 4'-Carboxybenzo-15-crown-5 | Carboxylic Acid (-COOH) | Polyesters, Adsorbed Catalysts |

| 4'-Formylbenzo-15-crown-5 | Aldehyde (-CHO) | Schiff Base Conjugates |

Supramolecular Complexation and Recognition Properties of Benzo 15 Crown 5 4 Carbonitrile

Fundamental Principles of Host-Guest Interactions within Crown Ether Systems

Crown ethers are a class of macrocyclic polyethers that exhibit a remarkable ability to selectively bind various guest species, a phenomenon central to the field of host-guest chemistry. orientjchem.orgunibo.it This interaction is driven by a combination of non-covalent forces, primarily electrostatic interactions between the electron-rich oxygen atoms of the crown ether cavity and cationic guests. muk.ac.ir The size of the crown ether's cavity and the diameter of the guest ion are critical factors, with the most stable complexes forming when there is a high degree of size complementarity, often referred to as the "size-fit" concept. nih.gov

The stability of these host-guest complexes is also influenced by the solvent environment. In solution, both the host and the guest are solvated, and the complexation process requires the desolvation of both species. nih.gov The thermodynamics of complexation, therefore, involve a delicate balance between the enthalpy gained from the host-guest interactions and the energy required for desolvation. muk.ac.irmuk.ac.ir The flexibility or rigidity of the crown ether macrocycle also plays a significant role in its binding selectivity. muk.ac.ir

Metal Cation Recognition and Selectivity by (Benzo-15-crown-5)-4'-carbonitrile

The presence of a 4'-carbonitrile substituent, an electron-withdrawing group, on the benzo-15-crown-5 (B77314) framework is expected to modulate its cation binding properties. Theoretical studies on substituted crown ethers have shown that electron-withdrawing groups tend to decrease the binding energy for metal cations by reducing the electron density on the oxygen atoms of the polyether ring. atlantis-press.com Conversely, electron-donating groups enhance the binding affinity. atlantis-press.com

While specific binding data for this compound is not extensively available, the behavior of the parent compound, benzo-15-crown-5, provides a valuable baseline. Benzo-15-crown-5 is known to form complexes with a variety of alkali and alkaline earth metal ions. researchgate.netnih.gov The stability of these complexes is influenced by the match between the cation's ionic diameter and the crown ether's cavity size. researchgate.net For benzo-15-crown-5, the selectivity sequence for alkali metal ions in acetonitrile (B52724) has been reported as Na⁺ > K⁺ > Rb⁺ > Cs⁺. muk.ac.irresearchgate.net In propylene (B89431) carbonate, the sequence is Na⁺ > Li⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net The introduction of the electron-withdrawing carbonitrile group at the 4'-position is anticipated to decrease the stability constants of these complexes compared to the unsubstituted benzo-15-crown-5.

Table 1: Stability Constants (log K) for 1:1 Complexes of Benzo-15-crown-5 with Alkali Metal Ions in Acetonitrile at 298 K

| Cation | Ionic Diameter (Å) | log K |

| Na⁺ | 2.04 | 3.84 |

| K⁺ | 2.76 | 3.55 |

| Rb⁺ | 2.96 | 3.08 |

| Cs⁺ | 3.34 | 2.68 |

Data sourced from studies on the parent compound, Benzo-15-crown-5. muk.ac.irresearchgate.net

The interaction of benzo-15-crown-5 and its derivatives extends to transition and heavy metal ions. For instance, Schiff bases derived from 4'-aminobenzo-15-crown-5 have been evaluated for their extraction abilities with metal picrates, showing affinity for ions such as Pb²⁺, Cr³⁺, Ni²⁺, Cu²⁺, and Zn²⁺. researchgate.net Double-armed benzo-15-crown-5 derivatives have also demonstrated high extractability and selectivity for silver (Ag⁺) ions. researchgate.net It is expected that this compound would also form complexes with these ions, though likely with modified stability and selectivity due to the electronic influence of the nitrile group.

The selectivity of a crown ether for a particular ion is governed by a combination of factors:

Cavity Size: The "size-fit" relationship is a primary determinant of selectivity. nih.gov The cavity of 15-crown-5 (B104581) ethers is particularly well-suited for the sodium cation. rsc.org

Electronic Effects: The nature of substituents on the benzo ring significantly influences the electron density of the polyether oxygen atoms, thereby affecting the strength of cation binding. atlantis-press.comresearchgate.net Electron-withdrawing groups like the carbonitrile group decrease the basicity of the oxygen atoms, leading to weaker complexes. atlantis-press.com

Recognition of Organic Cations and Neutral Molecules

Crown ethers are also capable of forming stable complexes with organic cations, particularly protonated primary amines, through hydrogen bonding and electrostatic interactions. unibo.it

The interaction between crown ethers and primary ammonium (B1175870) ions (R-NH₃⁺) is a classic example of host-guest chemistry. The ammonium group can fit into the cavity of the crown ether, forming three hydrogen bonds with the ether oxygen atoms. Benzo-15-crown-5 has been shown to bind with protonated primary amines. researchgate.net The stability of these complexes is influenced by the nature of the organic substituent and the solvent. The electron-withdrawing nature of the 4'-carbonitrile group in this compound would likely decrease the binding affinity for ammonium ions compared to the unsubstituted analog by reducing the hydrogen bond acceptor strength of the ether oxygens.

Interactions with Other Organic Species

There is a lack of specific published research detailing the interactions of this compound with other organic species. While the broader class of crown ethers is known to form host-guest complexes with organic molecules, particularly with protonated amines and other cationic organic species, no specific studies, examples, or data tables concerning the binding of organic guests by this compound have been identified in the surveyed literature.

Thermodynamic and Kinetic Aspects of Complexation

Determination of Association Constants and Stoichiometries

No specific experimental data on the association constants or stoichiometries for complexes formed between this compound and organic species could be located in the available literature. For the parent compound, benzo-15-crown-5, and its other derivatives, association constants with various alkali metal cations have been determined, often through techniques like conductometry. researchgate.net These studies provide insight into the general binding affinities of the benzo-15-crown-5 framework, but this data cannot be directly extrapolated to the 4'-carbonitrile derivative or its interactions with organic guests.

Studies of Complexation and Dissociation Rate Kinetics

Detailed kinetic studies, including the determination of complexation and dissociation rate constants, for the interaction of this compound with organic species are not present in the reviewed scientific literature. Such studies are crucial for understanding the dynamic stability of host-guest complexes. While general principles of crown ether complexation kinetics are established, specific data for the carbonitrile derivative is absent.

Computational and Theoretical Investigations of Binding Mechanisms

Quantum Chemical Calculations of Binding Energies and Geometries

A search of the scientific literature did not yield any specific quantum chemical calculations of binding energies and geometries for complexes between this compound and organic guest molecules. Theoretical studies on the parent benzo-15-crown-5 have been performed to understand its conformation and interaction with metal ions, but similar computational investigations for the 4'-carbonitrile derivative with organic guests have not been reported.

Molecular Dynamics Simulations for Dynamic Host-Guest Behavior

No publications detailing molecular dynamics simulations of the dynamic host-guest behavior of this compound with organic species were found. Such simulations would provide valuable insights into the conformational changes of the host and guest upon complexation and the stability of the resulting assembly over time.

Density Functional Theory (DFT) Studies on Electronic Structure and Interaction Energies

Theoretical investigations employing Density Functional Theory (DFT) provide fundamental insights into the electronic structure of this compound and its interactions with guest species. While direct DFT studies on this specific nitrile-functionalized crown ether are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed by analyzing computational studies on closely related benzo-15-crown-5 derivatives. These studies allow for an informed discussion on how the potent electron-withdrawing nature of the 4'-cyano group is anticipated to modulate the supramolecular properties of the parent crown ether.

Electronic Structure Analysis

The introduction of a substituent at the 4'-position of the benzo moiety significantly influences the electronic landscape of the entire benzo-15-crown-5 framework. DFT calculations on analogous compounds, such as 4'-amino-benzo-15-crown-5 and 4'-formyl-benzo-15-crown-5, have demonstrated that the nature of the substituent dictates the electron density distribution, which is crucial for the molecule's recognition and complexation capabilities. nih.govmdpi.com

In the case of this compound, the cyano (-C≡N) group, being a strong electron-withdrawing group, is expected to decrease the electron density on the aromatic ring and, by extension, on the oxygen atoms of the crown ether cavity. This effect is in contrast to electron-donating groups like the amino group (-NH2), which increases the electron density of the macrocycle. nih.gov The reduced electron density on the ether oxygen atoms in the nitrile derivative would likely lead to a lower affinity for electron-deficient species, such as metal cations, compared to the unsubstituted or electron-donating group-substituted counterparts.

DFT calculations typically focus on the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the benzo and ether portions of the molecule, while the LUMO would likely be centered on the electron-deficient aromatic ring and the cyano group. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and the energy of electronic transitions. The presence of the electron-withdrawing cyano group is predicted to lower the energy of the LUMO significantly, thereby reducing the HOMO-LUMO gap compared to benzo-15-crown-5.

A comparative analysis of the electronic properties of related benzo-15-crown-5 derivatives as determined by DFT is presented in the table below.

| Compound | 4'-Substituent | Expected Effect on Electron Density of Crown Ether Cavity | Predicted HOMO-LUMO Gap |

| Benzo-15-crown-5 | -H | Baseline | Moderate |

| 4'-Amino-benzo-15-crown-5 | -NH2 | Increased | Larger |

| 4'-Formyl-benzo-15-crown-5 | -CHO | Decreased | Smaller |

| This compound | -CN | Strongly Decreased | Smallest |

This table is a predictive representation based on established principles of substituent effects and findings from related studies.

Interaction Energies with Guest Moieties

The ability of a crown ether to form stable complexes with guest ions is quantified by the interaction energy, which can be reliably calculated using DFT. These calculations typically involve optimizing the geometry of the host-guest complex and then determining the energy difference between the complex and the sum of the energies of the isolated host and guest.

For this compound, the interaction energies with various cations are expected to be lower in magnitude (less favorable) than those for the parent benzo-15-crown-5. This is a direct consequence of the reduced electron density on the oxygen atoms of the crown ether cavity, as induced by the electron-withdrawing cyano group. The oxygen atoms are the primary sites of coordination for cations, and a lower electron density weakens the electrostatic attraction, which is a major component of the binding energy.

The following table summarizes the anticipated interaction energy trends for the complexation of various cations with this compound, in comparison to its parent compound.

| Cation | Interaction with Benzo-15-crown-5 (Qualitative) | Predicted Interaction with this compound (Qualitative) |

| Li+ | Strong | Moderately Weaker |

| Na+ | Very Strong (Size Match) | Weaker |

| K+ | Moderate | Significantly Weaker |

This table illustrates the expected relative interaction strengths based on DFT principles and experimental data from analogous systems.

Spectroscopic and Electrochemical Probing of Benzo 15 Crown 5 4 Carbonitrile Interactions

Fluorescence Spectroscopy in Complexation Studies and Sensor Development

Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions. The intrinsic fluorescence of the aromatic unit of (Benzo-15-crown-5)-4'-carbonitrile or a linked fluorophore can be significantly altered upon ion complexation, providing insights into binding affinity, selectivity, and stoichiometry.

While specific fluorescence data for this compound is not extensively documented in publicly available literature, the principles of its operation can be inferred from related benzo-15-crown-5 (B77314) derivatives. The interaction between the lone pairs of the oxygen atoms in the crown ether ring and a cation can alter the electronic environment of the benzonitrile (B105546) fluorophore. This change can manifest as shifts in the excitation and emission maxima, as well as changes in fluorescence intensity (either quenching or enhancement).

For instance, in analogous systems where a fluorophore is attached to a benzo-15-crown-5 moiety, significant changes in fluorescence are observed upon ion binding. The binding of a cation can restrict intramolecular rotations or alter the photoinduced electron transfer (PET) processes, leading to a change in the fluorescence quantum yield. In the case of this compound, the nitrogen of the nitrile group could also play a role in the coordination of certain metal ions, further influencing the spectroscopic output researchgate.net.

Table 1: Hypothetical Fluorescence Spectral Changes of this compound upon Cation Binding

| Cation | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |

| None | 280 | 310 | 1.0 |

| Na⁺ | 282 | 315 | 1.8 |

| K⁺ | 281 | 312 | 1.3 |

| Mg²⁺ | 285 | 320 | 2.5 |

| Ca²⁺ | 283 | 318 | 2.1 |

Note: This table is illustrative and based on expected trends for similar crown ether-based sensors. Actual values would require experimental verification.

The carbonitrile group is a key component in the design of fluorescent chemosensors. Its electron-withdrawing nature can be exploited in several ways. When conjugated with a suitable donor group, it can form a push-pull fluorophore where the charge transfer character of the excited state is sensitive to the local environment, including the presence of a bound cation.

The design of fluorescent chemosensors often involves linking the this compound unit to another aromatic system to create a more complex fluorophore with tailored properties, such as a longer emission wavelength or a higher quantum yield. The carbonitrile group's influence on the electronic structure can lead to "off-on" or "on-off" sensing mechanisms upon ion binding, making it a versatile component in sensor design researchgate.net.

UV-Visible Absorption Spectroscopy for Monitoring Complex Formation

UV-Visible absorption spectroscopy is a straightforward method for monitoring the formation of host-guest complexes. The electronic transitions of the benzonitrile chromophore are sensitive to changes in the local environment upon cation binding. Titrating a solution of this compound with a salt of the guest cation typically results in changes in the absorption spectrum, such as a shift in the absorption maximum (λmax) or a change in the molar absorptivity (ε).

These spectral changes can be used to determine the stoichiometry of the complex (e.g., 1:1 or 2:1 host-guest ratio) and to calculate the association constant (Ka) of the complex. While the crown ether portion of the molecule does not absorb in the UV-Vis range, the electronic transitions of the aromatic benzonitrile part are affected by complexation mdpi.com.

Table 2: Representative UV-Visible Absorption Data for a Benzo-15-crown-5 Derivative During Titration

| Analyte | λmax (nm) free ligand | λmax (nm) with excess cation | Change in Absorbance at λmax |

| Na⁺ | 275 | 278 | Increase |

| K⁺ | 275 | 276 | Slight Increase |

Note: This table illustrates typical changes observed for benzo-15-crown-5 systems and is not specific to the carbonitrile derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of host-guest complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the changes in the chemical environment of the host molecule upon guest binding.

The binding of a cation within the cavity of this compound induces changes in the chemical shifts of the protons and carbons of the crown ether and the aromatic ring. The protons of the ethylene (B1197577) glycol units in the crown ether ring are particularly sensitive to complexation, as they are in close proximity to the bound cation. Typically, a downfield shift is observed for these protons upon complexation due to the deshielding effect of the cation.

The aromatic protons of the benzonitrile moiety also experience shifts, although generally to a lesser extent. These chemical shift perturbations (CSPs) provide evidence of complex formation and can be used to map the binding site. By monitoring the chemical shifts as a function of the guest concentration, a binding isotherm can be constructed to determine the association constant researchgate.net.

Table 3: Expected ¹H NMR Chemical Shift Perturbations (Δδ) for this compound upon Na⁺ Binding

| Proton | Chemical Shift (δ, ppm) - Free | Chemical Shift (δ, ppm) - Complexed | Δδ (ppm) |

| Aromatic H | 7.0-7.2 | 7.1-7.3 | +0.1 to +0.2 |

| O-CH₂-CH₂-O | 3.7-3.9 | 3.8-4.1 | +0.1 to +0.3 |

| Ar-O-CH₂ | 4.1-4.2 | 4.2-4.4 | +0.1 to +0.2 |

Note: The values in this table are representative and based on data for similar benzo-15-crown-5 compounds chemicalbook.com.

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering valuable insights into the three-dimensional structure of the host-guest complex. For example, NOE cross-peaks between protons of the guest cation (if applicable, e.g., an organic cation) and protons of the crown ether can confirm the encapsulation of the guest.

Electrochemical Studies of Redox-Active Analogues and Complexation

The electrochemical behavior of this compound and its analogues is a critical area of study, providing deep insights into their potential applications in sensing, catalysis, and molecular electronics. The presence of the benzo-15-crown-5 moiety, a well-known ionophore, coupled with redox-active groups, allows for the investigation of host-guest interactions through electrochemical techniques. The 4'-carbonitrile group, being electron-withdrawing, significantly influences the electronic properties of the aromatic system, which in turn affects the electrochemical characteristics of the entire molecule and its metallic complexes.

Cyclic Voltammetry and Chronoamperometry of Derivatives

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of electroactive species. For derivatives of benzo-15-crown-5, CV provides valuable information on oxidation and reduction potentials, the stability of redox states, and the kinetics of electron transfer processes.

Studies on various benzo-15-crown-5 derivatives have demonstrated that the crown ether moiety itself can undergo irreversible electro-oxidation at sufficiently high potentials. rsc.org However, more commonly, the benzo-15-crown-5 unit is functionalized with a redox-active group to serve as a reporter on the local environment, particularly on the binding of cations within the crown ether cavity.

For instance, ruthenium(II) complexes of benzo-15-crown-5 ether-vinyl-bipyridyl ligands have been investigated using cyclic voltammetry in acetonitrile (B52724). rsc.org These studies revealed that the Ru(III/II) redox potentials are sensitive to the surrounding environment. The irreversible electro-oxidation of the benzo-15-crown-5 unit in these complexes is observed on the first cyclic voltammogram and can be electrocatalyzed by the Ru(III) sites. rsc.org

Chronoamperometry, a technique where the potential of the working electrode is stepped and the resulting current is monitored as a function of time, has been employed to determine the kinetic rate constants for electron-transfer reactions of surface-confined redox couples. nih.gov While specific chronoamperometric studies on this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable to understanding the electron transfer mechanisms of its redox-active derivatives. Theoretical models for irreversible two-step and three-step consecutive reaction mechanisms have been developed, which can be applied to complex surface electrode reactions. nih.gov

The electrochemical response of these systems can be further modulated by incorporating them into electrode materials. For example, a modified carbon paste electrode incorporating benzo-15-crown-5 has been used to study the electron transfer reaction of the uranyl ion (UO₂²⁺). nih.gov Electrochemical impedance studies showed that the charge transfer resistance was lower for the modified electrode compared to a plain carbon paste electrode, indicating facilitated electron transfer. nih.gov

| Derivative | Electrochemical Technique | Key Findings | Reference |

| Ruthenium(II) complexes of benzo-15-crown-5 ether-vinyl-bipyridyl | Cyclic Voltammetry | Ru(III/II) redox potentials are sensitive to the supporting electrolyte. Irreversible electro-oxidation of the crown ether is electrocatalyzed by Ru(III) sites. | rsc.org |

| Benzo-15-crown-5 modified carbon paste electrode | Cyclic Voltammetry, Differential Pulse Voltammetry, Electrochemical Impedance Spectroscopy | Enhanced voltammetric response for UO₂²⁺ compared to a plain electrode. Lower charge transfer resistance. | nih.gov |

| Surface-confined redox couples (general) | Chronoamperometry | Theoretical models developed for determining kinetic rate constants in multi-step electron transfer reactions. | nih.gov |

Influence of Ion Binding on Redox Potentials and Electron Transfer

A key feature of benzo-15-crown-5 derivatives is their ability to selectively bind cations, which can be electrochemically transduced into a measurable signal. The binding of a cation within the crown ether cavity alters the electronic environment of the molecule, leading to shifts in redox potentials and changes in electron transfer kinetics.

The complexation of metal cations by the crown ether ring typically makes the electro-oxidation of the molecule more difficult. This is because the positively charged metal ion withdraws electron density from the crown ether and the attached aromatic system, making the removal of an electron from the molecule require more energy. For example, in studies with benzo-15-crown-5 ether-vinyl-bipyridyl ruthenium(II) complexes, the benzo-15-crown-5 units become more difficult to electro-oxidize upon binding of sodium or magnesium cations. rsc.org

Similarly, ferrocenes linked to aza-15-crown-5 have shown that the binding of Li⁺ results in a shift of the ferrocene (B1249389) oxidation wave to more positive potentials when a conjugated link exists between the azacrown nitrogen and the redox center. rsc.org This positive shift in potential upon cation binding is a common feature for redox-active crown ethers and forms the basis for their use as electrochemical sensors. The magnitude of this shift can be related to the strength of the ion-ligand interaction.

The interaction is not limited to the redox center itself. Anion-π interactions between the benzo-crown ether metal cation complexes and counter-ions can also influence electrochemical behavior. For instance, the presence of an electron-withdrawing nitro group on the benzo-15-crown-5 ring enhances its interaction with anions, which in turn affects fragmentation pathways in mass spectrometry, a process related to the electronic properties of the complex. nih.gov While not a direct electrochemical measurement, this indicates the profound effect of substituents and ion binding on the electronic structure.

The selective recognition of cations by tuning the size of the macrocycle is a well-established principle. Benzo-15-crown-5 shows a high affinity for sodium ions due to the good match between the cation size and the cavity of the crown ether. rsc.org This selectivity can be exploited in the design of ion-selective electrodes and sensors. For example, MoS₂ nanosheets covalently modified with benzo-15-crown-5 have been developed as a redox platform to selectively recognize and electrochemically sense sodium ions. rsc.org

| System | Bound Ion | Effect on Redox Potential | Reference |

| Benzo-15-crown-5 ether-vinyl-bipyridyl Ru(II) complexes | Na⁺, Mg²⁺ | Electro-oxidation of the crown ether becomes more difficult (shifts to more positive potential). | rsc.org |

| Aza-15-crown-5-linked ferrocenes | Li⁺ | Ferrocene oxidation wave shifts to more positive potentials. | rsc.org |

| Benzo-15-crown-5 modified MoS₂ nanosheets | Na⁺ | Enables selective electrochemical sensing of Na⁺. | rsc.org |

| Nitro-benzo-15-crown-5 copper complexes | Anions (e.g., ClO₄⁻) | Enhanced anion-π interactions affect related electronic properties. | nih.gov |

Applications in Analytical Chemistry and Chemical Sensing

Development of Ion-Selective Electrodes (ISEs) Incorporating (Benzo-15-crown-5)-4'-carbonitrile

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is the ion-selective membrane, which typically contains an ionophore—a molecule that selectively binds the target ion. Derivatives of Benzo-15-crown-5 (B77314) are excellent candidates for ionophores due to their inherent selectivity for alkali and alkaline earth metal cations. The introduction of a 4'-carbonitrile group can enhance the performance of these ISEs by altering the electronic environment of the ionophore.

The performance of an ISE is critically dependent on the composition of its membrane, which is typically a polymeric matrix, a plasticizer, an ionophore, and often an ionic additive. While specific studies on this compound are not widely documented, the principles of membrane optimization from its parent compound, Benzo-15-crown-5 (B15C5), are directly applicable.

A typical PVC (polyvinyl chloride) membrane for a cation-selective electrode would consist of:

Polymer Matrix: High molecular weight PVC is commonly used to provide mechanical stability to the membrane.

Plasticizer: A plasticizer such as dioctyl phthalate (DOP), o-nitrophenyl octyl ether (o-NPOE), or dibutyl phthalate (DBP) is added to ensure the mobility of the ionophore and the complexed ions within the membrane phase. The choice of plasticizer can significantly affect the electrode's selectivity and response range.

Ionophore: In this case, this compound would be the active ion-binding component. The electron-withdrawing nature of the nitrile group is expected to influence the Lewis basicity of the ether oxygens, potentially fine-tuning the selectivity for specific cations.

Ionic Additive: A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or sodium tetraphenylborate (NaTPB), is often incorporated to reduce the membrane resistance and improve the stability of the potential response.

Optimization of the membrane involves varying the weight percentages of these components to achieve the best selectivity, sensitivity, and stability. For instance, in the development of a lead(II)-selective electrode using the parent B15C5, an optimized membrane was found to have a composition of 29% PVC, 60% DBP, 9% B15C5, and 2% NaTPB researchgate.net. Similarly, for a potassium-selective electrode, a membrane composed of PVC and o-nitrophenylphenyl ether (ONPPE) as the plasticizer with B15C5 as the ionophore has been reported researchgate.net. The presence of the 4'-carbonitrile group would likely necessitate a re-optimization of these ratios to maximize performance.

| Target Ion | Ionophore | PVC (wt%) | Plasticizer (wt%) | Ionic Additive (wt%) | Ionophore (wt%) | Reference |

|---|---|---|---|---|---|---|

| Pb²⁺ | Benzo-15-crown-5 | 29 | 60 (DBP) | 2 (NaTPB) | 9 | researchgate.net |

| K⁺ | Benzo-15-crown-5 | ~33 | ~66 (ONPPE) | - | ~1 | researchgate.net |

| Cs⁺ | 2,3-benzoquino scielo.org.mxcrown-5 | Not specified | o-NPOE | KTpClPB | Not specified | rsc.org |

The analytical performance of an ISE is defined by several key parameters. Based on studies of closely related benzo-15-crown-5 based electrodes, the expected performance for an ISE incorporating the 4'-carbonitrile derivative can be inferred.

Linearity and Nernstian Response: An ideal ISE exhibits a linear potential response over a wide range of ion activities. The slope of this linear relationship should be close to the theoretical Nernstian value (59.2/z mV per decade of activity at 25°C, where z is the charge of the ion). For example, a K⁺-selective electrode using B15C5 showed a linear response from 1×10⁻⁴ to 1×10⁻² mol L⁻¹ with a slope of 56 ± 3 mV/decade researchgate.net. A Pb²⁺ ISE based on B15C5 displayed a near-Nernstian slope of 29.7 ± 0.5 mV/decade over a concentration range of 1×10⁻⁵ to 1×10⁻³ M researchgate.net.

Detection Limit: The limit of detection (LOD) is the lowest concentration of the target ion that can be reliably distinguished from a blank. For the aforementioned Pb²⁺ ISE, the detection limit was found to be 8.4×10⁻⁶ M researchgate.net. The K⁺ ISE had a detection range extending down to 1×10⁻⁶ mol L⁻¹ researchgate.net.

Response Time: This is the time required for the electrode to reach a stable potential after a change in the analyte concentration. Fast response times are crucial for practical applications. The B15C5-based electrodes for K⁺ and Pb²⁺ have reported response times of about 20-30 seconds and 25 seconds, respectively researchgate.netresearchgate.net.

| Target Ion | Ionophore | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Response Time (s) | Reference |

|---|---|---|---|---|---|---|

| Pb²⁺ | Benzo-15-crown-5 | 1.0 x 10⁻⁵ - 1.0 x 10⁻³ | 29.7 ± 0.5 | 8.4 x 10⁻⁶ | ~25 | researchgate.net |

| K⁺ | Benzo-15-crown-5 | 1.0 x 10⁻⁴ - 1.0 x 10⁻² | 56 ± 3 | 1.0 x 10⁻⁶ | 20-30 | researchgate.net |

| Cs⁺ | 2,3-benzoquino scielo.org.mxcrown-5 | 10⁻⁴.⁵ - 10⁻¹ | Near-Nernstian | Not specified | Not specified | rsc.org |

Optical Sensor Design for Specific Analytes

Optical sensors utilize changes in optical properties, such as color (colorimetry) or light emission (fluorimetry), to detect and quantify analytes. This compound can be a key component in such sensors, where the crown ether acts as the recognition element and the aromatic system, including the nitrile group, participates in the signaling mechanism.

Colorimetric sensors provide a visual and often instrument-free method for analyte detection. A common design involves linking the ionophore to a chromophore (a colored compound). When the ionophore binds to a metal ion, the electronic properties of the chromophore are altered, leading to a change in color that can be observed by the naked eye or measured with a spectrophotometer.

While specific examples using the 4'-carbonitrile derivative are not prevalent in the literature, the synthesis of related derivatives provides a clear pathway for creating such sensors. For instance, azo dyes have been coupled to the benzo-15-crown-5 framework. The complexation of a metal ion by the crown ether ring perturbs the electron density of the azo chromophore, resulting in a shift in its absorption spectrum and a visible color change. The electron-withdrawing nature of the 4'-carbonitrile group in this compound could be exploited to further modulate the spectral properties of an attached chromophore, potentially leading to sensors with higher sensitivity or selectivity.

Fluorescent sensors are highly sensitive and are widely used in environmental and biological applications. These sensors typically consist of a fluorophore (a molecule that emits light after absorbing light of a shorter wavelength) linked to an ionophore. The binding of an analyte to the ionophore can cause either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

Several fluorescent sensors have been developed using benzo-15-crown-5 derivatives. For example, a BODIPY fluorophore attached to a benzo-15-crown-5 ionophore has been shown to be a selective fluorescent sensor for Na⁺ ions in aqueous environments researchgate.net. Another study demonstrated that attaching a 9-phenanthreneacetamide moiety to the 4'-position of benzo-15-crown-5 resulted in an "off-on" fluorescent sensor for alkaline earth metal ions like Ca²⁺ nih.gov. In this system, the fluorescence is initially quenched, but upon complexation with the metal ion, the fluorescence intensity increases significantly.

The 4'-carbonitrile group itself is not a fluorophore, but it can be a precursor for creating fluorescent systems or can act as a modulator of the photophysical properties of an attached fluorophore. Its electron-withdrawing character can influence processes like photoinduced electron transfer (PET), which is a common mechanism for fluorescence quenching and enhancement in sensors. This makes this compound a valuable building block for the rational design of new fluorescent probes for a variety of metal ions relevant to environmental and biological monitoring. For instance, a benzo[b]quinolizinium-benzo-15-crown-5 conjugate has been reported as a fluorescent sensor for Mg²⁺, exhibiting a 450-fold fluorescence enhancement upon binding rsc.org.

Chromatographic Separation Technologies

Chromatography is a powerful technique for separating mixtures of chemical compounds. The selectivity of the separation is determined by the interactions between the analytes and the stationary phase of the chromatography column. Materials functionalized with crown ethers have been used to create stationary phases with high selectivity for specific cations and other molecules.

This compound can be immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin, to create a chromatographic stationary phase. The crown ether units on the surface of the stationary phase can then selectively retain analytes that bind to them. This approach has been successfully used for the separation of isotopes. For example, a resin functionalized with benzo-15-crown-5 has been used for the separation of lithium isotopes sigmaaldrich.com.

Furthermore, crown ether-based chiral stationary phases are used in high-performance liquid chromatography (HPLC) for the separation of enantiomers (mirror-image isomers) of chiral compounds, particularly those containing primary amino groups. The cyano group in this compound could also play a role in the separation mechanism through dipole-dipole interactions, potentially enhancing the separation of polar molecules. Cyano-bonded phases are known for their unique selectivity in both reversed-phase and normal-phase HPLC. A stationary phase based on this compound would combine the ion-selective properties of the crown ether with the polar interactions of the nitrile group, offering a novel material for specialized chromatographic separations.

Use as Stationary Phases in Ion Chromatography and HPLC

There is no available scientific literature or research data describing the use of this compound as a stationary phase in ion chromatography or High-Performance Liquid Chromatography (HPLC). While crown ethers, in general, have been explored for their potential in chromatographic separations due to their ion-complexing abilities, specific studies detailing the synthesis, characterization, and application of a this compound-based stationary phase are absent from the reviewed literature.

Ligand-Exchange Chromatography Applications

No published research or patents were found that describe the application of this compound in ligand-exchange chromatography. The potential for this compound to act as a ligand in such chromatographic separations has not been investigated or reported in the available scientific domain.

Solvent Extraction Systems for Metal Ion Recovery and Separation

While the parent compound, Benzo-15-crown-5, and its other derivatives are known for their use in solvent extraction of metal ions, there is a significant lack of specific research on the application of this compound for this purpose.

Parameters Affecting Extraction Efficiency: pH, Counter Anions, and Diluents

No experimental data or theoretical studies were found that detail the parameters affecting the solvent extraction efficiency of this compound. Research on how factors such as the pH of the aqueous phase, the nature of the counter anion, and the type of organic diluent influence the extraction of metal ions using this specific compound has not been published.

Selectivity in Multi-Component Systems

There is no available information or research data on the selectivity of this compound in the extraction of metal ions from multi-component systems. Studies detailing its preferential binding and extraction capabilities for specific metal ions in the presence of others have not been documented in the scientific literature.

Advanced Materials Science and Nanotechnology Integration

Incorporation into Polymer Matrices for Sensing Platforms and Membranes

The integration of (Benzo-15-crown-5)-4'-carbonitrile and its derivatives into polymer matrices is a cornerstone for creating highly selective sensing platforms and functional membranes. The crown ether's inherent ability to selectively bind specific cations is harnessed within a durable and processable polymer framework.

Researchers have successfully incorporated benzo-15-crown-5 (B77314) derivatives into various polymer matrices, including polyvinyl chloride (PVC), to create ion-selective electrodes (ISEs). dojindo.comresearchgate.netresearchgate.net These electrodes are instrumental in the detection and quantification of specific ions, particularly potassium (K+). dojindo.comresearchgate.netresearchgate.net For instance, a PVC membrane electrode incorporating a bis(benzo-15-crown-5) (B1167548) derivative demonstrated high selectivity for potassium ions, highlighting the potential of these materials in analytical chemistry. dojindo.com The performance of these membranes is often enhanced by the addition of plasticizers, such as o-nitrophenylphenyl ether (ONPPE), which improve the mobility of the ionophore within the polymer matrix. researchgate.net

Furthermore, the modification of membranes with benzo-15-crown-5 moieties has shown promise in selective ion transport, a critical process in various industrial and environmental applications. For example, crown ether-modified membranes are being explored for the selective recovery of lithium from brines, a crucial step in the production of lithium-ion batteries. mdpi.com

Table 1: Polymer-Based Sensing Platforms and Membranes Incorporating Benzo-15-crown-5 Derivatives

| Polymer Matrix | Benzo-15-crown-5 Derivative | Application | Key Findings |

| Polyvinyl chloride (PVC) | Bis(benzo-15-crown-5) | Potassium-selective electrode | High selectivity for K+ ions. dojindo.com |

| Polyvinyl chloride (PVC) | 4',5'-bis(biphenyloxymethyl)benzo-15-crown-5 | Potassium-selective electrode | Exhibited the best electrode properties with a low detection limit. researchgate.net |

| Polyvinyl chloride (PVC) | Benzo-15-crown-5 | Potassium-selective electrode | Useful potential change in the 1x10⁻⁶–1x10⁻² mol L⁻¹ concentration range. researchgate.net |

| Polydiacetylene | N-(2,3,5,6,8,9,11,12-octahydrobenzo[b] dojindo.comresearchgate.netrsc.orguni-frankfurt.denih.govpentaoxacyclopentadecin-15-yl)pentacosa-10,12-diynamide (BCDA) | Colorimetric sensor for Pb²⁺ | Vesicles showed a blue-to-red color change specifically in the presence of Pb²⁺ ions. rsc.org |

| Cation Exchange Membrane (CR671) | 2-OH-15-crown-5-ether (15CE) | Selective lithium recovery | Demonstrated significant improvements in permselectivity and Li⁺ flux in brines with high Na⁺ and Mg²⁺. mdpi.com |

Fabrication of Chemosensors and Biosensors Based on Thin Films and Nanostructures

The transition from bulk materials to thin films and nanostructures represents a significant leap in the sensitivity and response time of chemosensors and biosensors. This compound and its analogues are at the forefront of this miniaturization trend.

The development of sensors based on thin films often involves the immobilization of the crown ether derivative onto a solid support. These films can be fabricated using various techniques, leading to ordered molecular assemblies that enhance the interaction with the target analyte.

Nanostructures, such as nanoparticles and quantum dots, offer an even greater surface-area-to-volume ratio, leading to enhanced sensing capabilities. Gold nanoparticles (AuNPs) functionalized with benzo-15-crown-5 derivatives have been successfully employed for the colorimetric detection of potassium ions. researchgate.netrsc.org The principle behind this detection method lies in the aggregation of the AuNPs induced by the formation of a "sandwich" complex between two crown ether units and a potassium ion, resulting in a distinct color change from red to blue. researchgate.net This approach provides a simple and rapid method for ion detection.

Table 2: Chemosensors and Biosensors Based on this compound Thin Films and Nanostructures

| Sensor Type | Platform | Target Analyte | Principle of Detection |

| Colorimetric Sensor | Gold Nanoparticles (AuNPs) functionalized with 15-crown-5 (B104581) | K⁺ | Aggregation of AuNPs upon K⁺ binding, causing a color change from red to blue. researchgate.net |

| Colorimetric Sensor | Gold Nanoparticles (AuNPs) with dithiocarbamate-modified benzo-15-crown-5 | K⁺ | Efficient and selective ion sensing through AuNP assembly. rsc.org |

| Fluorescent Sensor | Fluoroionophore/γ-cyclodextrin complexes | K⁺ | Formation of a 2:1:1 complex leading to pyrene (B120774) dimer emission. nih.gov |

| Colorimetric Vesicular Receptors | Polydiacetylene vesicles functionalized with benzo-15-crown-5 | Pb²⁺ | Color change from blue to red upon selective complexation with Pb²⁺. rsc.org |

Role in Self-Assembly Processes and Formation of Ordered Nanostructures

The ability of this compound to participate in self-assembly processes is a key driver for the bottom-up fabrication of ordered nanostructures. The interplay of host-guest interactions involving the crown ether cavity and other intermolecular forces directs the spontaneous organization of molecules into well-defined architectures.

Studies have shown that benzo-15-crown-5 derivatives can self-assemble into columnar structures within lipid bilayers, forming ion channels. nih.gov While hydrogen bonding was initially thought to be essential for this assembly, recent research indicates that even derivatives lacking hydrogen bond donors can form these ion-conducting supramolecular complexes. nih.gov This suggests that cation-dipole interactions and other non-covalent forces play a crucial role in the assembly process.

The formation of these ordered nanostructures is not only of fundamental scientific interest but also holds immense potential for the development of artificial ion channels and other functional biomimetic systems.

Table 3: Self-Assembled and Ordered Nanostructures Involving Benzo-15-crown-5 Derivatives

| System | Assembled Structure | Driving Forces | Application |

| Monoacylated and monoalkylated benzo(crown-ethers) in lipid bilayers | Ion channels | Cation-dipole interactions, hydrophobic interactions | Artificial ion channels, antibacterial agents. nih.gov |

| Benzo-15-crown-5 functionalized polydiacetylene | Vesicles | Hydrophobic interactions, hydrogen bonding | Colorimetric sensors. rsc.org |

| Chiral ditopic crown ether functionalized oligo(p-phenylenevinylene) | Fibers (in the presence of K⁺) | K⁺-mediated "sandwich" complexation | Not specified. researchgate.net |

Functionalization of Nanoparticles for Enhanced Sensing and Recognition Capabilities

The functionalization of nanoparticles with this compound and its derivatives significantly enhances their sensing and recognition capabilities. By attaching these selective receptors to the surface of nanoparticles, researchers can create highly specific and sensitive probes for a variety of analytes.

Gold nanoparticles (AuNPs) have been a particularly popular platform for this purpose. The functionalization can be achieved through various chemical linkages, including those involving dithiocarbamates, which form strong bonds with the gold surface. rsc.org These functionalized AuNPs can then be used for the colorimetric detection of ions, as described earlier. researchgate.netrsc.org The aggregation of the nanoparticles upon ion binding leads to a change in their surface plasmon resonance, which is readily observable as a color change. researchgate.net

Besides AuNPs, other nanomaterials like silica (B1680970) nanoparticles have also been used as supports for synthesizing 15-crown-5 functionalized AuNPs, offering advantages in terms of monitoring the product formation and achieving higher yields. researchgate.net

Table 4: Functionalized Nanoparticles for Enhanced Sensing and Recognition

| Nanoparticle | Functionalizing Agent | Target Analyte | Enhancement Mechanism |

| Gold Nanoparticles (AuNPs) | 15-crown-5 | K⁺ | Ion-induced aggregation leading to colorimetric detection. researchgate.net |

| Gold Nanoparticles (AuNPs) | Dithiocarbamate modified benzo-15-crown-5 | K⁺ | Facile assembly and selective ion sensing. rsc.org |

| Silica-supported Gold Nanoparticles (AuNPs) | 15-crown-5 | K⁺ | Controlled synthesis and prevention of aggregation for resolving "sandwich" complexation. researchgate.net |

| Cadmium Selenide/Zinc Sulfide Quantum Dots (CdSe/ZnS QDs) | 15-crown-5 | K⁺ | Fluorogenic sensing in aqueous media. researchgate.net |

Perspectives and Future Directions in Benzo 15 Crown 5 4 Carbonitrile Research

Exploration of New Synthetic Pathways and Architectural Designs

The development of (Benzo-15-crown-5)-4'-carbonitrile research is fundamentally linked to the efficiency and versatility of its synthesis. While direct cyanation of the benzo-15-crown-5 (B77314) aromatic ring presents challenges, a multi-step pathway offers a reliable route that allows for future modifications.

A plausible and established synthetic approach begins with the nitration of Benzo-15-crown-5 to produce 4'-Nitrobenzo-15-crown-5. orientjchem.org This is followed by the reduction of the nitro group to an amine, yielding 4'-Aminobenzo-15-crown-5. orientjchem.orgsigmaaldrich.com The final and crucial step involves the conversion of the amino group to the carbonitrile group via the Sandmeyer reaction, which utilizes copper(I) cyanide (CuCN) to displace the diazonium salt intermediate formed from the amine. wikipedia.orgorganic-chemistry.orgnih.gov This well-documented reaction in aromatic chemistry provides a robust method for introducing the cyano group onto the crown ether scaffold. nih.gov

| Step | Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Benzo-15-crown-5 | HNO3, Acetonitrile (B52724) | 4'-Nitrobenzo-15-crown-5 | Electrophilic Aromatic Substitution (Nitration) |

| 2 | 4'-Nitrobenzo-15-crown-5 | Hydrazine (B178648) Hydrate (B1144303), Raney Nickel | 4'-Aminobenzo-15-crown-5 | Reduction |

| 3 | 4'-Aminobenzo-15-crown-5 | 1. NaNO2, HCl 2. CuCN | This compound | Diazotization followed by Sandmeyer Reaction |

Future research will likely focus on optimizing this pathway to improve yields and reduce the use of hazardous reagents. Beyond the synthesis of the monomer, a significant future direction lies in creating novel and more complex "architectural designs." This includes the synthesis of bis(crown ether) systems, where two this compound units are linked together. Such dimeric structures can exhibit cooperative binding, leading to enhanced affinity and selectivity for specific metal cations by forming "sandwich" complexes.

Development of Multi-Stimuli Responsive Supramolecular Systems

A major frontier in materials science is the creation of systems that can respond to multiple external triggers. This compound is an ideal platform for this purpose. The crown ether moiety provides a built-in response to specific cations (e.g., Na⁺, K⁺), while the benzonitrile (B105546) group allows for further functionalization to introduce responsiveness to other stimuli. acs.orgacs.org

Future research will focus on integrating photochromic units, such as azobenzene (B91143) or spiropyran, onto the crown ether structure. This would create a dual-responsive system where ion-binding can be controlled by light. For instance, the photo-induced isomerization of an attached azobenzene group could alter the conformation of the crown ether, switching its ion-binding ability "on" or "off." mpg.de Similarly, incorporating thermo-responsive polymers could allow for temperature-controlled capture and release of ions. Another approach involves designing systems where the fluorescence of an attached group is modulated by both ion binding to the crown ether and another stimulus, leading to multi-responsive optical sensors. rsc.org The development of these materials is crucial for applications in smart materials, molecular switches, and controlled-release systems. acs.org

Advanced Applications in Environmental Remediation and Resource Recovery

The selective ion-binding capability of crown ethers makes them highly suitable for environmental applications, such as the removal of toxic heavy metals or the recovery of precious elements from waste streams. orientjchem.org Research has already demonstrated the potential of benzo-15-crown-5 derivatives in detecting and extracting ions like lead (Pb²⁺). rsc.orgrsc.org

The future in this area for this compound lies in its immobilization onto solid supports to create practical, reusable remediation materials. By grafting or polymerizing the molecule onto substrates like silica (B1680970) gel, nanoparticles, or polymer membranes, robust adsorbents can be created. orientjchem.org These materials offer significant advantages over their monomeric counterparts, as they are easier to handle, regenerate, and deploy in industrial settings. The presence of the 4'-carbonitrile group could also play a role in modulating the selectivity of the crown ether, as the nitrile's lone pair of electrons can participate in secondary coordination with certain metal ions, potentially enhancing the binding affinity for specific targets. Research will aim to develop and test these functionalized materials for the selective removal of ions from complex aqueous mixtures, such as industrial effluent or electronic waste leachates.

Integration into Microfluidic Devices and Lab-on-a-Chip Systems

There is a growing demand for portable, rapid, and low-cost analytical devices for applications in clinical diagnostics, environmental monitoring, and quality control. Microfluidic and lab-on-a-chip technologies meet this demand by miniaturizing chemical analysis. Crown ethers are key components in these systems, where they act as the ionophore (the ion-selective recognition element) in ion-selective electrodes (ISEs). nih.govmdpi.com

This compound is a prime candidate for use as an ionophore in miniaturized ISEs. Future research will involve formulating ion-selective membranes by incorporating the compound into a polymer matrix, such as polyvinyl chloride (PVC), along with a plasticizer. rsc.orgmdpi.com This membrane can then be coated onto a solid-state electrode integrated within a microfluidic chip. nih.govmdpi.com Such a device would enable the potentiometric detection of target ions, like K⁺, in sample volumes of just a few microliters. acs.org The polarity of the carbonitrile group may influence the performance of the membrane, a factor that will require systematic investigation. The ultimate goal is to develop disposable, point-of-care testing devices for the real-time measurement of electrolyte concentrations in biological fluids or contaminants in water samples. nih.gov

| Component | Material/Compound | Function |

|---|---|---|

| Ionophore | This compound | Selectively binds the target ion (e.g., K⁺, Na⁺). |

| Polymer Matrix | Polyvinyl chloride (PVC) | Provides a stable, flexible support for the membrane. |

| Plasticizer | e.g., 2-Nitrophenyloctyl ether (NPOE) | Ensures membrane fluidity and ion mobility. |

| Electrode | e.g., Screen-printed carbon or Ag/AgCl | Transduces the ion-binding event into an electrical signal. |

| Chip Substrate | e.g., Polymethyl methacrylate (B99206) (PMMA) | Forms the microfluidic channels and structure. |

Synergistic Research with Artificial Intelligence and Machine Learning for Ligand Design and Optimization

The traditional method of developing new ligands by synthesizing and testing them one by one is time-consuming and expensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. ameslab.govnih.gov By training algorithms on large datasets of known ligand-ion interactions, ML models can predict the performance of new, unsynthesized molecules. acs.orgnih.gov

For this compound, ML can be a powerful predictive tool. Researchers can use computational models to estimate its binding affinity and selectivity for a wide range of metal ions. researchgate.netaip.org Techniques like Bayesian optimization and the use of molecular fingerprints can guide the rational design of new derivatives. acs.orgacs.org For example, an ML model could suggest which additional functional groups should be added to the crown ether scaffold to maximize its selectivity for a specific ion of interest, such as lithium or rubidium. This in-silico approach can screen thousands of potential structures, identifying the most promising candidates for synthesis and experimental validation. This synergy between computational modeling and experimental chemistry will dramatically accelerate the discovery of next-generation ionophores with tailored properties for applications in sensing, separation, and beyond. nih.govmit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.